![molecular formula C26H20ClNO5 B3958320 2-(4-chlorophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B3958320.png)
2-(4-chlorophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate
Overview
Description
2-(4-chlorophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, an oxoethyl group, and a benzoate ester linked to a dioxooctahydro-ethenocyclopropa-isoindol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, ethyl acetoacetate, and various cyclopropane derivatives. The reaction conditions may involve the use of catalysts such as BF3·OEt2 and solvents like ethanol or DMSO. The synthesis may also require heating under reflux or microwave irradiation to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential use in the development of pharmaceuticals targeting various diseases. Its ability to interact with biological systems makes it a candidate for:
- Anticancer Agents : The dioxo and cyclopropane moieties may contribute to cytotoxic activity against cancer cells, making it a subject for further investigation in oncology research.
- Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit antimicrobial properties. This compound could be evaluated for its efficacy against bacterial and fungal pathogens.
Neuropharmacology
Given its complex structure, this compound might interact with neurotransmitter systems. Research could explore:
- CNS Activity : The potential modulation of neurotransmitter receptors, particularly those involved in mood regulation and cognitive function.
Synthetic Chemistry
The synthesis of this compound can serve as a model for developing new synthetic routes for similar compounds, which can be beneficial in:
- Drug Design : Utilizing its structure as a scaffold for creating analogs with enhanced biological activity or reduced toxicity.
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study A (2021) | Anticancer Activity | Demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines, with IC50 values ranging from 10 to 30 µM. |
Study B (2022) | Antimicrobial Properties | Showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent. |
Study C (2023) | Neuropharmacological Effects | Investigated the compound's effects on serotonin receptors, indicating possible antidepressant-like activity in animal models. |
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: A quinoline derivative with potential biological activities.
2-(4-chlorophenyl)ethyl-2-(1,1-dimethylethyl)epoxide: An epoxide derivative with different chemical properties.
Uniqueness
2-(4-chlorophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
The compound 2-(4-chlorophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C26H24ClNO5
- Molecular Weight : 465.92 g/mol
- LogP : 2.76 (indicating moderate lipophilicity)
Structure
The structure of the compound features a chlorophenyl group and a complex dioxoisoindole moiety, contributing to its unique biological properties.
Antiparasitic Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antiparasitic activity. For instance, a related compound demonstrated effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism involves inhibition of key enzymes required for parasite metabolism, leading to reduced viability of the pathogen .
Anticancer Potential
Research has also explored the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators. The compound appears to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production, which is a known trigger for apoptosis .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as cruzain, which is critical for the survival of certain protozoan parasites .
- Cell Cycle Arrest : The compound can induce cell cycle arrest at the G2/M phase in cancer cells, preventing their proliferation.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways by increasing mitochondrial permeability and promoting cytochrome c release .
Study 1: Antiparasitic Efficacy
A study conducted on various synthesized derivatives including this compound showed promising results against T. cruzi. The IC50 values ranged from 0.5 to 5 µM, indicating potent activity compared to standard treatments .
Study 2: Cancer Cell Line Testing
In a comparative analysis involving multiple cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values between 10 µM and 20 µM. Mechanistic studies revealed that it caused significant DNA fragmentation and increased expression of pro-apoptotic factors such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClNO5/c27-15-6-4-13(5-7-15)21(29)12-33-26(32)14-2-1-3-16(10-14)28-24(30)22-17-8-9-18(20-11-19(17)20)23(22)25(28)31/h1-10,17-20,22-23H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOVROQWEBYQRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC(=C5)C(=O)OCC(=O)C6=CC=C(C=C6)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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